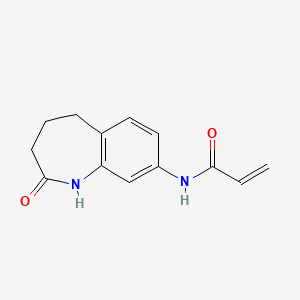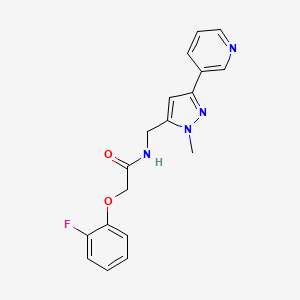![molecular formula C15H10ClN3OS3 B2912602 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine CAS No. 862975-53-9](/img/structure/B2912602.png)
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H10ClN3OS3 and its molecular weight is 379.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-1 and COX-2 are involved in the production of prostaglandins, which are key mediators of inflammation and pain, while 5-LOX is involved in the production of leukotrienes, another group of inflammatory mediators .
Mode of Action
The compound interacts with its targets by acting as a potent inhibitor . It binds to the active sites of the COX-1, COX-2, and 5-LOX enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandins and leukotrienes . This results in a reduction in the production of these inflammatory mediators .
Biochemical Pathways
The inhibition of COX-1, COX-2, and 5-LOX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, key mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of these mediators, thereby reducing inflammation .
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction in inflammation . By inhibiting the production of key inflammatory mediators, the compound can reduce the symptoms of inflammation, such as pain and swelling .
Analyse Biochimique
Biochemical Properties
This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit COX-2, an enzyme involved in inflammation and pain . The nature of these interactions is largely due to the compound’s structure, which allows it to bind to the active sites of these enzymes and proteins .
Cellular Effects
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the COX-2 enzyme, which plays a crucial role in the inflammatory response .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the COX-2 enzyme, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with enzymes like COX-2, but the full extent of its involvement in metabolic flux or metabolite levels is still being researched .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Propriétés
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS3/c1-20-8-2-3-9-12(6-8)23-15(17-9)19-14-18-10(7-21-14)11-4-5-13(16)22-11/h2-7H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTENPSABYQNCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2912519.png)
![4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide](/img/structure/B2912520.png)
![(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2912522.png)





![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/new.no-structure.jpg)
![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide](/img/structure/B2912533.png)
![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B2912534.png)
![6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2912539.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)

